
(N-Boc)-Cyclopentylmethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N-Boc)-Cyclopentylmethylamine is a chemical compound that features a cyclopentylmethylamine core protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The Boc group serves as a protective group for the amine functionality, making it easier to handle and manipulate during synthetic procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-Boc)-Cyclopentylmethylamine typically involves the protection of cyclopentylmethylamine with a Boc group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
Cyclopentylmethylamine+Boc2O→this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and solid acid catalysts are often employed to enhance efficiency and yield. The use of heterogeneous catalysts allows for continuous production and easier separation of the product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
(N-Boc)-Cyclopentylmethylamine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions to yield cyclopentylmethylamine.
Substitution: Reaction with electrophiles to introduce new functional groups.
Amidation: Formation of amides by reacting with carboxylic acids or their derivatives.
Common Reagents and Conditions
Deprotection: Typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Amidation: Carboxylic acids or acid chlorides are used, often with coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Deprotection: Cyclopentylmethylamine
Substitution: Various substituted cyclopentylmethylamines
Amidation: Cyclopentylmethylamides
Scientific Research Applications
(N-Boc)-Cyclopentylmethylamine is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Serves as a precursor in the synthesis of pharmaceutical agents.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (N-Boc)-Cyclopentylmethylamine primarily involves its role as a protected amine. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthetic procedures. Upon deprotection, the free amine can participate in various biochemical and chemical processes, targeting specific molecular pathways depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (N-Boc)-Cyclohexylmethylamine
- (N-Boc)-Cyclopropylmethylamine
- (N-Boc)-Cyclobutylmethylamine
Uniqueness
(N-Boc)-Cyclopentylmethylamine is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties compared to other cyclic analogs. This uniqueness can influence its reactivity and the properties of the final products in which it is incorporated.
Properties
CAS No. |
1190927-71-9 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl N-(cyclopentylmethyl)carbamate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)12-8-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,12,13) |
InChI Key |
KWALSAYHFOCNEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


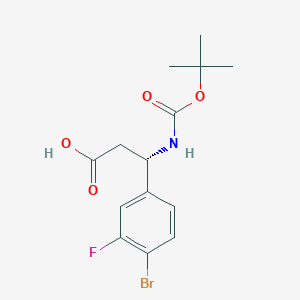
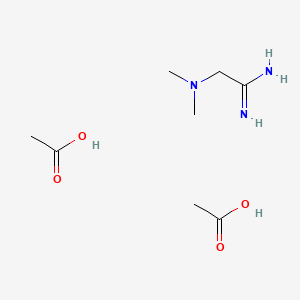
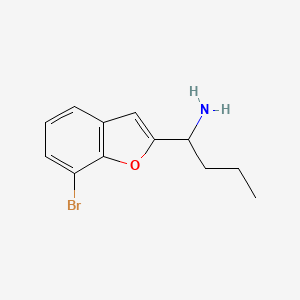
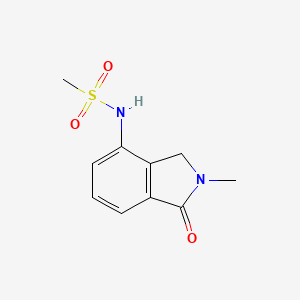
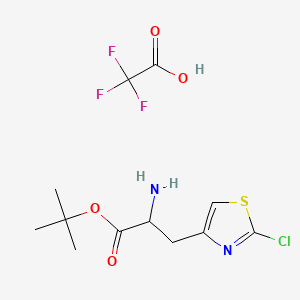
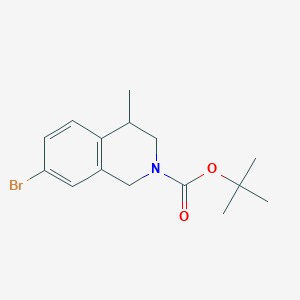
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)
![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)

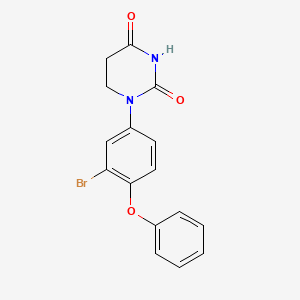
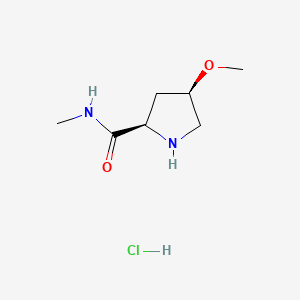
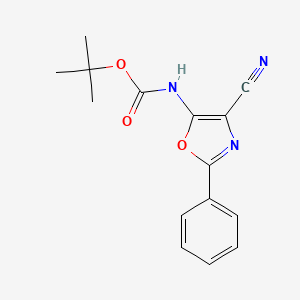
![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)

